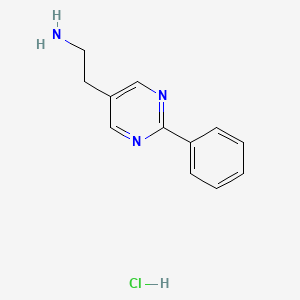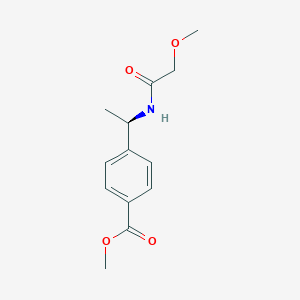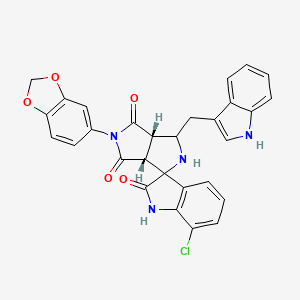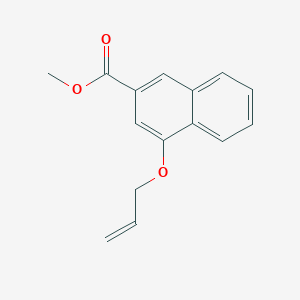![molecular formula C17H13ClN2O3S B12634912 3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)
3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound that features a unique combination of functional groups, including a butynol moiety and a pyrrolopyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like triethylamine.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Butynol Moiety: The final step involves the coupling of the butynol moiety to the pyrrolopyridine core through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various types of chemical reactions, including:
Oxidation: The butynol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Biology: It is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and as a building block for complex organic synthesis.
Mechanism of Action
The mechanism of action of 3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-2-ol: A simpler analog without the pyrrolopyridine and phenylsulfonyl groups.
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the butynol moiety.
Phenylsulfonyl-pyrrolopyridine derivatives: Various derivatives with different substituents.
Uniqueness
3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13ClN2O3S |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-2-yl]but-3-yn-2-ol |
InChI |
InChI=1S/C17H13ClN2O3S/c1-12(21)7-8-13-11-15-16(18)9-10-19-17(15)20(13)24(22,23)14-5-3-2-4-6-14/h2-6,9-12,21H,1H3 |
InChI Key |
CNFAEFOVZRSAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)


![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)


![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane](/img/structure/B12634886.png)
![3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12634894.png)

